C6 Alkyl Linker Outperforms Shorter Chain Lengths in Bcr-Abl PROTAC Degradation Potency
In a systematic head-to-head comparison of pomalidomide-based PROTACs targeting Bcr-Abl T315I, the degrader incorporating a 6-member carbon chain linker (compound 7o) exhibited the most potent degradation efficacy across all linker lengths tested within the same study. The C6-linked PROTAC achieved a degradation rate (DR) of 69.89% at 100 nM and 94.23% at 300 nM, with a cellular IC50 of 26.8 ± 9.7 nM against Ba/F3 T315I cells. PROTACs with shorter or longer linkers in the same series showed reduced degradation activity, establishing a bell-shaped structure–activity relationship with the C6 chain at the apex [1]. This provides direct, quantitative evidence that the six-carbon alkyl spacer length embodied in Pomalidomide-CO-C6-Br is optimal for productive ternary complex geometry in this validated degrader system.
| Evidence Dimension | Bcr-Abl protein degradation rate (DR) at fixed concentrations and cellular IC50 |
|---|---|
| Target Compound Data | C6-linked PROTAC (7o): DR = 69.89% (100 nM), DR = 94.23% (300 nM); IC50 = 26.8 ± 9.7 nM (Ba/F3 T315I cells) |
| Comparator Or Baseline | Shorter-chain PROTACs within the same series (7a–7n): DR values lower than 7o at matched concentrations; exact values reported in source data; 7o described as 'most potent' among all linker-length variants tested |
| Quantified Difference | C6 linker identified as optimal; shorter linkers produced inferior DR at both 100 and 300 nM test concentrations; in vivo tumor regression confirmed superiority of C6-linked degrader |
| Conditions | Ba/F3 Bcr-Abl T315I chronic myeloid leukemia cell line; 100 and 300 nmol/L treatment; degradation measured by immunoblot; in vivo Ba/F3-Bcr-Abl T315I xenograft model |
Why This Matters
For procurement decisions, this demonstrates that Pomalidomide-CO-C6-Br provides the linker length empirically validated as optimal in a published PROTAC degrader campaign, reducing the number of linker-length variants a team must synthesize and screen.
- [1] Jiang, L., Wang, Y., Li, Q., Tu, Z., Zhu, S., Tu, S., Zhang, Z., Ding, K. & Lu, X. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation. Acta Pharm. Sin. B 11(5), 1315–1328 (2021). DOI: 10.1016/j.apsb.2020.11.009 View Source
